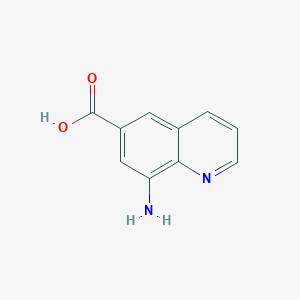

8-Aminoquinoline-6-carboxylic acid

Description

Significance of Quinoline (B57606) Derivatives as Privileged Scaffolds in Organic and Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold" in the realms of organic and medicinal chemistry. orientjchem.orgnih.gov This designation stems from the recurring presence of the quinoline core in a multitude of biologically active compounds and approved pharmaceutical agents. orientjchem.orgresearchgate.netrsc.org The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, leading to a vast chemical space with diverse pharmacological profiles. orientjchem.orgresearchgate.net This structural adaptability enables researchers to design and synthesize novel quinoline-based molecules with enhanced efficacy and target selectivity for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.net

The quinoline motif is a cornerstone in the development of numerous drugs, demonstrating its broad therapeutic potential. rsc.org Notable examples of commercially successful drugs containing the quinoline core include the antimalarial chloroquine (B1663885), the antibacterial ciprofloxacin, and the anticancer agent topotecan. researchgate.netrsc.org The ability of quinoline derivatives to interact with various biological targets, such as enzymes and receptors, underscores their importance as a foundational structure in drug discovery and development. ontosight.ai

Overview of 8-Aminoquinoline (B160924) Derivatives in Academic Research

Within the broader family of quinoline derivatives, the 8-aminoquinolines represent a particularly significant subclass that has been the subject of extensive academic research. wikipedia.orgtaylorandfrancis.com The parent compound, 8-aminoquinoline, is a pale yellow solid that serves as a crucial starting material and structural motif for a variety of derivatives with important biological activities. wikipedia.org

The most prominent application of 8-aminoquinoline derivatives has been in the field of antimalarial drug discovery. wikipedia.orgtaylorandfrancis.com Primaquine (B1584692), a key 8-aminoquinoline derivative, is a widely used drug for the treatment of malaria caused by Plasmodium vivax and Plasmodium ovale. wikipedia.orgtaylorandfrancis.com Another derivative, tafenoquine (B11912), received approval for medical use in Australia and the United States in 2018. wikipedia.org The mechanism of action of these antimalarial agents is an area of ongoing investigation. wikipedia.org

Beyond their antimalarial properties, 8-aminoquinoline derivatives are explored for a range of other therapeutic applications. Research has shown their potential as multifunctional agents for neurodegenerative conditions like Alzheimer's disease, where they can exhibit properties such as metal chelation and inhibition of protein aggregation. nih.govacs.org Furthermore, the 8-aminoquinoline moiety is utilized in synthetic chemistry as a directing group, facilitating specific chemical transformations. wikipedia.orgnih.gov The ability of the amino group to form amides allows for the synthesis of complex molecules, including amides of ursonic and oleanonic acids, which are investigated for their potential anticancer and antiviral activities. mdpi.com

Research Trajectories and Importance of 8-Aminoquinoline-6-carboxylic Acid

This compound is a specific derivative that combines the key features of the 8-aminoquinoline scaffold with a carboxylic acid group at the 6-position. This particular arrangement of functional groups makes it a compound of interest for several research trajectories.

The presence of both an amino group and a carboxylic acid group on the quinoline ring system provides multiple points for chemical modification, making this compound a versatile building block for the synthesis of more complex molecules. The amino group can be acylated or otherwise functionalized, while the carboxylic acid can be converted into esters, amides, or other derivatives. This synthetic flexibility allows for the creation of libraries of compounds for screening in various biological assays.

While specific research on the biological activities of this compound is still emerging, its structural similarity to other biologically active quinolines suggests potential applications. For instance, quinoline-carboxylic acid derivatives have been investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules. The strategic placement of the amino and carboxylic acid groups could facilitate binding to specific biological targets, potentially leading to novel therapeutic agents. The study of related compounds, such as 8-aminoquinoline-2-carboxylic acid and 8-aminoquinoline-4-carboxylic acid, provides a basis for understanding the potential chemical and biological properties of the 6-carboxylic acid isomer. sigmaaldrich.comnih.gov The exploration of such derivatives is a key aspect of modern drug discovery, aiming to identify new lead compounds with improved pharmacological profiles.

Properties

IUPAC Name |

8-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTKGGPTKPEZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308648-63-6 | |

| Record name | 8-aminoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Aminoquinoline 6 Carboxylic Acid and Its Analogs

Established Synthetic Routes for Quinoline (B57606) Carboxylic Acids

The quinoline skeleton is a privileged structure in chemistry, and numerous methods have been developed for its synthesis since the 19th century. iipseries.org These routes often involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds.

The formation of the quinoline ring is typically achieved through cyclization reactions that construct the pyridine (B92270) ring onto a benzene (B151609) precursor. Several classical methods are widely recognized for their utility in generating the quinoline core. iipseries.orgpharmaguideline.com

Skraup Synthesis : This reaction produces quinoline by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. pharmaguideline.com The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Friedländer Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoarylketone with a compound containing an α-methylene group (a ketone or aldehyde) in the presence of a base like sodium hydroxide. pharmaguideline.com It is a versatile method for producing substituted quinolines. pharmaguideline.com

Combes Synthesis : In this synthesis, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone intermediate, which is then cyclized using a strong acid to yield a 2,4-disubstituted quinoline. iipseries.orgpharmaguideline.com

Pfitzinger Synthesis : This reaction creates quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. pharmaguideline.com

Electrophilic Cyclization : Modern approaches include the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to produce 3-haloquinolines under mild conditions. nih.gov These halogenated quinolines are valuable because the halogen atom can be a site for further structural modifications. nih.gov

These varied cyclization strategies allow chemists to access a wide range of substituted quinoline precursors, which can then be further modified to produce the desired carboxylic acid derivatives.

The Doebner reaction is a specific and important method for the direct synthesis of quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. wikipedia.org The reaction mechanism is thought to proceed through an initial condensation to form either a β,γ-unsaturated α-ketocarboxylic acid or a Schiff base, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

The Doebner reaction serves as a powerful alternative to the Pfitzinger reaction. wikipedia.org However, the conventional Doebner reaction can give low yields when using anilines with electron-withdrawing groups. nih.govacs.org To address this limitation, a modified version called the Doebner hydrogen-transfer reaction has been developed. nih.govacs.orgnih.gov This updated protocol allows for the efficient synthesis of substituted quinolines from a wider variety of anilines, including those with electron-donating and electron-withdrawing substituents, and is suitable for large-scale synthesis. nih.gov

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction; direct formation of the carboxylic acid. wikipedia.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Alternative to Doebner; starts from isatin. pharmaguideline.com |

| Doebner Hydrogen-Transfer Reaction | Aniline, Aldehyde, Pyruvic Acid | Substituted quinoline-4-carboxylic acid | Effective for anilines with electron-withdrawing groups. nih.govacs.org |

Introducing an amino group onto a pre-formed quinoline ring is a key step for synthesizing compounds like 8-aminoquinoline-6-carboxylic acid. Several strategies exist for this transformation.

One common historical method involves the nitration of the quinoline ring followed by the reduction of the nitro group to an amine. nih.govibs.re.kr For example, the nitro function of a substituted quinoline can be reduced using iron powder in acetic acid and water to give the corresponding aminoquinoline in high yield. nih.gov

More recent methods utilize catalytic C-H activation to directly install an amino group. A practical and scalable route to 8-aminoquinolines has been developed using rhodium(III)-catalyzed C-H amidation of quinoline N-oxides with carbamate (B1207046) reagents. ibs.re.kr This method is highly regioselective for the C-8 position and tolerates a wide range of functional groups. ibs.re.kr Copper-catalyzed reactions have also been employed for the synthesis of aminoquinolines through tandem processes involving condensation, amination, and cyclization. rsc.org

Targeted Synthesis and Derivatization of this compound

The specific synthesis and further modification of this compound and its derivatives involve precise chemical reactions that target the amino and carboxylic acid functional groups, as well as the quinoline ring itself.

The 8-amino group of 8-aminoquinoline (B160924) is a key functional handle for creating more complex molecules through the formation of an amide bond. This is a common strategy for linking the 8-aminoquinoline moiety to other molecules, such as carboxylic acids. mdpi.comnih.gov

A standard procedure involves activating a carboxylic acid, for instance by converting it to an acyl chloride, and then reacting this activated intermediate with 8-aminoquinoline. mdpi.com For example, triterpenoic acids have been successfully coupled with 8-aminoquinoline by first reacting them with oxalyl chloride to form the acid chloride, which is then added to a solution containing 8-aminoquinoline and a base like triethylamine (B128534) to yield the final amide product. mdpi.com This approach avoids the need for traditional, and often less "green," coupling reagents. nih.gov This method is highly efficient, with reported yields often exceeding 80%. mdpi.com

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1 | Carboxylic Acid Activation | Oxalyl chloride or similar | To create a more reactive acyl chloride intermediate. mdpi.com |

| 2 | Coupling Reaction | 8-Aminoquinoline, Triethylamine, DMAP (catalyst) | Nucleophilic attack of the 8-amino group on the acyl chloride to form the amide bond. mdpi.com |

| 3 | Workup and Purification | Aqueous HCl, Brine, Column Chromatography | To isolate the pure amide product. mdpi.com |

The quinoline ring system, especially when functionalized with an amino group, serves as a versatile scaffold for building complex molecular architectures. frontiersin.orgnih.gov The 8-aminoquinoline group is particularly notable for its ability to act as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions. acs.orgacs.org This property allows for highly regioselective modifications at otherwise unreactive positions on the quinoline ring or on an attached aromatic group. acs.orgacs.org

For example, rhodium(III) and copper(II) catalysts have been used to direct the C-H functionalization of secondary amides that incorporate the 8-aminoquinoline moiety. acs.org This strategy enables the construction of complex spirocyclic systems by activating a C-H bond ortho to the amide group and coupling it with partners like maleimides. acs.org This directing-group capability opens up new avenues for creating diverse and complex quinoline-based molecules that would be difficult to access through traditional methods. frontiersin.org Furthermore, modern catalytic techniques, such as those involving palladium, rhodium, and cobalt, facilitate the synthesis of highly substituted quinolines through various C-H activation and annulation pathways, providing a powerful toolbox for elaborating the quinolinoate scaffold. mdpi.com

Strategic Use of 8-Aminoquinoline as a Directing Group in Directed C-H Functionalization of Carboxylic Acids

Auxiliary Removal Methodologies in Synthesis

A critical aspect of any directing group strategy is the ability to efficiently remove the auxiliary after the desired functionalization has been achieved. The robust nature of the amide bond formed between the carboxylic acid and 8-aminoquinoline can present a challenge for its cleavage. nih.gov

Several methods have been developed to address this issue. nih.govresearchgate.net One effective protocol involves an oxidative deprotection strategy. nih.gov This method converts the stable amide into a more labile imide, which can then be cleaved in a one-pot fashion to yield the final carboxylic acid or amide products. nih.gov Ozonolysis followed by aminolysis is another reported method for the removal of the 8-aminoquinoline directing group. Furthermore, for specific applications, such as the synthesis of cis- and trans-configured carboxylic acid building blocks from C–H alkenylation products of proline derivatives, different removal methods have been established to control the final stereochemistry. chemrxiv.org The development of mild and versatile cleavage methods is crucial for the broad synthetic utility of the 8-aminoquinoline directing group. nih.govnih.govoduillgroup.com

Coordination Chemistry and Metal Complexation of 8 Aminoquinoline and Its Carboxylic Acid Derivatives

Fundamental Principles of Metal Chelation by 8-Aminoquinoline (B160924) Ligands

The chelating behavior of 8-aminoquinoline (8-AQ) and its derivatives is primarily governed by the formation of a stable five-membered ring with a metal ion. The ligand typically coordinates in a bidentate fashion through the lone pair of electrons on the quinoline (B57606) nitrogen and the exocyclic amino group at the C8 position. nih.gov This binding mode is prevalent across a wide range of transition metals. While 8-AQ usually binds as a neutral species, it can also be deprotonated at the exocyclic nitrogen to bind as an anion. nih.gov

Synthesis and Characterization of 8-Aminoquinoline-Based Metal Complexes

The synthesis of metal complexes with 8-aminoquinoline ligands is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to elucidate their structure and bonding. nih.govscirp.orgjocpr.com

8-Aminoquinoline and its derivatives readily form stable complexes with a host of first-row transition metals. The synthesis often involves the direct reaction of the ligand with metal salts like chlorides or acetates. For example, mixed-ligand complexes of 8-aminoquinoline with uracil (B121893) derivatives have been successfully synthesized with metals such as manganese (Mn), copper (Cu), and nickel (Ni). nih.govacs.org Similarly, extensive research has been conducted on the coordination of 8-aminoquinoline with Cu(II) and Zn(II), often highlighting the selective chelation properties of specifically designed ligands. researchgate.net

Mechanistic studies have detailed the formation of nickel(II) complexes, which are significant as intermediates in catalytic C-H functionalization reactions. chemrxiv.org The coordination chemistry of 8-AQ has been explored with various transition metals, including those from Group VIII, IX, and X. nih.govresearchgate.net The geometry of the resulting complexes can vary, with studies on the related 8-hydroxyquinoline (B1678124) ligand showing the formation of both square planar and octahedral complexes, often with a 1:2 metal-to-ligand stoichiometry. scirp.org

Table 1: Examples of Synthesized 8-Aminoquinoline Transition Metal Complexes

| Metal Ion | Co-ligand | Complex Type | Application/Study | Reference |

|---|---|---|---|---|

| Cu(II) | 5-Iodouracil | Mixed-ligand complex | Neuroprotective effects | acs.orgelsevierpure.com |

| Cu(II) | 5-Nitrouracil | Mixed-ligand complex | Neuroprotective effects | acs.orgelsevierpure.com |

| Mn(II) | Uracil derivatives | Mixed-ligand complex | Antimalarial activity | nih.govexcli.de |

| Ni(II) | Uracil derivatives | Mixed-ligand complex | Antimalarial activity | nih.govexcli.de |

| Ni(II) | Pivalamide | Paramagnetic intermediate | C-H activation studies | chemrxiv.org |

| Zn(II) | Dicyanamide | Bidentate chelate | Crystal engineering | researchgate.net |

This table is interactive. Click on the headers to sort.

The versatility of the 8-aminoquinoline scaffold allows for extensive modification to fine-tune the properties of its metal complexes. By introducing different functional groups or side chains onto the quinoline ring, researchers can alter the steric and electronic environment around the metal center, thereby influencing the complex's stability, solubility, and reactivity. nih.gov

One common strategy involves attaching various substituents to the quinoline core. For example, methyl, tert-butyl, and trifluoromethyl groups have been incorporated to study their impact on metal binding and electronic properties. nih.gov Another approach is the design of more complex ligand systems, such as linking two 8-aminoquinoline units to create tetradentate chelators. These bis(8-aminoquinoline) ligands, with linkers attached at the C2 position, have been engineered to exhibit high specificity for Cu(II) ions. researchgate.net The nature of the side chain is critical; side-chain oxygenation has been identified as a key metabolic pathway for some 8-aminoquinoline-based antiparasitic agents, underscoring the importance of side-chain design in biological applications. nih.gov Furthermore, incorporating other bioactive molecules, like substituted uracils, as co-ligands leads to mixed-ligand complexes with enhanced biological activities. nih.gov

Catalytic Applications of 8-Aminoquinoline Metal Complexes

Metal complexes derived from 8-aminoquinoline are highly effective catalysts for a variety of organic transformations. The bidentate coordinating nature of the 8-AQ group plays a crucial role in these catalytic processes, often acting as a directing group to control the regioselectivity of the reaction.

The 8-aminoquinoline group has emerged as one of the most powerful bidentate directing groups for transition-metal-catalyzed C-H bond activation and functionalization. researchgate.netnih.gov When attached to a substrate via an amide bond, it positions the metal catalyst in close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization with high site-selectivity. nih.govresearchgate.net

This strategy has been widely employed in reactions catalyzed by various metals, particularly nickel and palladium. chemrxiv.orgresearchgate.net For instance, Ni(II) complexes with 8-aminoquinoline-derived amide ligands have been isolated and studied as key intermediates in the catalytic cycle of C(sp3)-H functionalization. chemrxiv.org These complexes facilitate transformations such as arylation, where a C-H bond is converted into a C-aryl bond. The carboxylate group, often used as an additive, has been shown to lower the energy barrier for C-H activation. chemrxiv.org The directing group can typically be removed after the desired transformation, although this step can be challenging. researchgate.netnih.gov Recent developments have also explored the remote functionalization of the 8-aminoquinoline ring itself, catalyzed by metals like copper and cobalt, often proceeding through a single electron transfer (SET) mechanism. shu.ac.uknih.gov

Table 2: Research Findings in C-H Activation using 8-Aminoquinoline Directing Group

| Metal Catalyst | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Nickel | C(sp3)-H Functionalization | Carboxylate additives lower the C-H activation barrier; paramagnetic Ni(II) species are key intermediates. | chemrxiv.org |

| Palladium | C-H Arylation | The 8-aminoquinoline group directs arylation to the ortho C-H bond, preventing cyclization. | researchgate.net |

| Copper | Remote C5-Chlorination | The reaction proceeds via a Single Electron Transfer (SET) mechanism involving a cationic quinoline radical. | shu.ac.uk |

This table is interactive. Click on the headers to sort.

Beyond C-H activation, metal complexes of 8-aminoquinoline derivatives are active in other important catalytic reactions. Chiral derivatives, specifically those based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been employed as ligands in rhodium and other metal complexes for the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines. mdpi.com This reaction is a key step in the synthesis of biologically active alkaloids. While the enantioselectivity achieved was modest, the rhodium catalysts demonstrated high reactivity, providing quantitative conversion of various substrates. mdpi.com The use of additives like lanthanum triflate was found to be beneficial for the reaction outcome. mdpi.com These findings open avenues for the rational design of new chiral catalysts for asymmetric synthesis. mdpi.com

Biological Activities and Molecular Mechanisms of 8 Aminoquinoline and Its Carboxylic Acid Derivatives

Antimalarial Activity and Associated Biochemical Pathways

8-Aminoquinolines are a critical class of antimalarial drugs, primarily used for their activity against the latent liver stages of certain malaria parasites. asm.org Their derivatives, however, also exhibit activity against the blood stages of the parasite, which are responsible for the clinical symptoms of malaria.

The 8-aminoquinoline (B160924) class of compounds, which includes analogues of 8-Aminoquinoline-6-carboxylic acid, has demonstrated significant efficacy against multiple species of the Plasmodium parasite. Primaquine (B1584692), a prominent 8-aminoquinoline, is effective against P. vivax, P. ovale, and P. falciparum. nih.gov Similarly, tafenoquine (B11912), another 8-aminoquinoline derivative, is a key drug developed for combating P. vivax malaria. nih.govnih.govmdpi.com While the primary clinical use of drugs like primaquine and tafenoquine is to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale to prevent relapse (a process known as radical cure), they also possess activity against other parasite forms. asm.orgnih.govmalariaworld.org

Research has focused on creating hybrid compounds to enhance the blood-stage efficacy of 8-aminoquinolines against drug-resistant P. falciparum and the blood stages of P. vivax. nih.govmdpi.com Studies have shown that certain 8-aminoquinoline analogues can be an order of magnitude more potent than the parent compound, primaquine, against various clones and isolates of P. falciparum. nih.gov The combination of an 8-aminoquinoline with a blood schizonticidal agent like chloroquine (B1663885) is a standard treatment for P. vivax infections, targeting both the liver and blood stages of the parasite. nih.govmalariaworld.org

A primary mechanism of action for many quinoline-based antimalarials against the blood stages of Plasmodium falciparum is the disruption of heme detoxification. researchgate.netnih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. researchgate.netyoutube.com To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin, which is biochemically identical to β-hematin. researchgate.netnih.gov

8-aminoquinoline derivatives, like other quinolines, interfere with this detoxification process. nih.gov They are believed to inhibit the formation of β-hematin, leading to the accumulation of free heme within the parasite. nih.govnih.govnih.gov This buildup of toxic heme is lethal to the parasite. researchgate.netnih.gov Studies have demonstrated that various 8-aminoquinoline analogues effectively inhibit hematin (B1673048) polymerization, in some cases more efficiently than chloroquine. nih.gov The ability of these compounds to adsorb to the surface of growing β-hematin crystals is correlated with their inhibitory activity. nih.gov This action prevents further polymerization and sequesters the drug-heme complex, enhancing the toxic effect. researchgate.net It is important to note that while primaquine itself is not a potent inhibitor of this process, many of its 5-alkoxy or 5-aryloxy substituted analogues show significant activity in this pathway. nih.gov

| 8-Aminoquinoline Analogue | Inhibition of Hematin Polymerization (IC₅₀ in mM) |

| Primaquine | >1000 |

| WR 242511 | 101.6 ± 28.1 |

| WR 250553 | 129.5 ± 21.0 |

| WR 268658 | 134.1 ± 13.9 |

| WR 268499 | 145.4 ± 19.4 |

| WR 266848 | 147.2 ± 30.2 |

| WR 249420 | 150.8 ± 32.5 |

| WR 251855 | 162.7 ± 15.6 |

| WR 250004 | 285.8 ± 36.3 |

| Chloroquine (Reference) | 225.2 ± 31.3 |

| Data sourced from a study on 8-aminoquinolines active against blood-stage Plasmodium falciparum. nih.gov |

The biological activity of 8-aminoquinolines is heavily influenced by their metabolism, with evidence suggesting that the parent compounds must be transformed into active metabolites. policycommons.netnih.govwho.int The primary enzymes involved in the metabolism of xenobiotics are from the Cytochrome P450 (P450 or CYP) superfamily, which are responsible for the majority of oxidative metabolic reactions. nih.gov For 8-aminoquinolines, metabolic pathways include hydroxylation of the quinoline (B57606) ring and oxygenation of the aminoalkyl side chain. nih.gov

Metabolism of primaquine by liver enzymes, for instance, produces hydroxylated metabolites, such as 5-hydroxyprimaquine, which can be further converted into quinoneimine-type compounds. nih.govnih.gov These metabolites are electrochemically active and are thought to be responsible for both the antimalarial effects and the associated toxicities by generating reactive oxygen species (ROS) and causing oxidative stress. nih.govnih.gov While P450 enzymes are the main drivers of this metabolism, other oxidoreductases like monoamine oxidase (MAO) also participate in the deamination of various compounds, which is a key metabolic step for some amine-containing molecules. nih.govnih.gov The specific contribution of MAO to the activation of this compound requires further investigation, but the deamination of the side chain is a plausible metabolic route for this class of compounds. nih.gov

Antimicrobial and Antifungal Efficacy

Beyond their established antimalarial properties, derivatives of the 8-aminoquinoline scaffold have been investigated for broader anti-infective applications, demonstrating activity against various bacteria and fungi.

Research has shown that metal complexes incorporating 8-aminoquinoline derivatives possess antimicrobial properties. Specifically, copper (II) complexes of 8-aminoquinoline-uracil derivatives have been documented to exhibit activity against Gram-negative bacteria. nih.gov

In a study investigating these compounds, two complexes, 8AQ-Cu-5Iu and 8AQ-Cu-5Nu, were effective against Plesiomonas shigelloides and Shigella dysenteriae, which are both clinically relevant Gram-negative pathogens. nih.gov The parent 8-aminoquinoline ligand alone was less effective, suggesting that complexation with a metal ion enhances the antibacterial activity. nih.gov

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

| P. shigelloides | |

| 8AQ-Cu-5Iu | 1000 |

| 8AQ-Cu-5Nu | 1000 |

| 8-Aminoquinoline (8AQ) | >1000 |

| Data from a study on the antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. nih.gov |

The antifungal mechanisms of quinoline derivatives involve several modes of action, primarily targeting the integrity of the fungal cell. Studies on 8-hydroxyquinolines, which share the core quinoline scaffold, provide insight into these mechanisms. The specific substitutions on the quinoline ring appear to dictate the primary mode of action. nih.gov

One key mechanism is the disruption of the fungal cell membrane's functional integrity. nih.govresearchgate.net This can lead to the leakage of essential intracellular components, ultimately causing cell death. researchgate.net Another significant mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net An excessive accumulation of ROS damages vital cellular components like lipids, proteins, and DNA, triggering a cascade of events that leads to fungal cell death. researchgate.net Evidence also points to the ability of some derivatives to damage the fungal cell wall, which provides structural support and protects the cell from osmotic stress. nih.govresearchgate.net While direct evidence for cell cycle arrest by this compound is limited, it is a known consequence of cellular damage inflicted by antifungal agents.

Disruption of Microbial Metabolism through Metal Ion Interaction

The antimicrobial properties of 8-aminoquinoline (8AQ) and its derivatives are significantly linked to their ability to interact with metal ions, which are crucial for the metabolic processes of microbes. researchgate.net The core mechanism involves the chelation of metal ions, thereby depriving bacteria of essential cofactors required for enzyme function. researchgate.net

Metal complexes of 8-aminoquinoline have demonstrated a wide spectrum of antimicrobial activities. nih.gov Studies have shown that copper complexes of 8AQ derivatives are effective against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov The antimicrobial efficacy of these complexes is often greater than that of the 8AQ ligand by itself. nih.gov The proposed mechanism suggests that the metal complex dissociates to form a charged complex, such as (8AQ-Cu)⁺. nih.gov This charged entity can then interact with and block metal-binding sites on microbial enzymes, disrupting their function and leading to an antimicrobial effect. nih.gov This ability to interfere with essential metallic cofactors highlights a key pathway through which 8-aminoquinoline derivatives disrupt microbial metabolism. researchgate.net

Anticancer and Cytotoxic Potentials

The 8-aminoquinoline scaffold is a recognized pharmacophore in the development of therapeutic agents, including those with anticancer properties. Its derivatives have been investigated for their efficacy against various cancer types, operating through multiple molecular mechanisms.

Activity against Human Leukemia T-lymphocyte (MOLT-3) Cells

Mixed-ligand metal complexes involving 8-aminoquinoline have shown promising biological activities, including significant anticancer potential against specific cancer cell lines. acs.org Notably, 8-aminoquinoline–uracil (B121893) copper complexes have been identified as having cytotoxic effects against human leukemia T-lymphocyte (MOLT-3) cells. acs.org This finding underscores the potential of metal-based derivatives of 8AQ in the development of targeted leukemia therapies. acs.org

Modulation of Proteasome Inhibitory Ability

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a key target in cancer therapy. nih.gov Inhibition of this system leads to the accumulation of dysfunctional proteins, inducing cellular stress and apoptosis in cancer cells. nih.gov Quinoline derivatives are among the classes of compounds investigated as proteasome inhibitors. nih.gov

While research on this compound is specific, the broader class of 8-hydroxyquinolines (8-OHQ) has been shown to inhibit proteasome activity, an effect that is dependent on their ability to bind and transport copper into cancer cells. nih.gov The resulting copper complexes are responsible for inhibiting the chymotrypsin-like (CT-like) activity of the proteasome, which is a potent stimulus for inducing apoptosis. nih.gov This copper-dependent mechanism, demonstrated in related quinoline compounds, suggests a plausible pathway by which 8-aminoquinoline derivatives may exert their cytotoxic effects. nih.gov

DNA Intercalation and Targeting of Type II Topoisomerase Enzymes

DNA topoisomerase enzymes are vital for managing DNA topology during replication and transcription, making them established targets for anticancer drugs. nih.gov Topoisomerase IIα, in particular, is highly expressed in proliferating cancer cells. nih.gov Inhibitors of this enzyme can be classified as "topoisomerase poisons," which stabilize the enzyme-DNA cleavage complex, leading to lethal DNA strand breaks. nih.gov

Many topoisomerase II inhibitors are bifunctional, capable of both interacting with the enzyme and intercalating into the DNA double helix. nih.gov This intercalation is often facilitated by a planar aromatic structure, a characteristic feature of the quinoline ring system. nih.gov The planar nature of compounds like acridines, which are structurally related to quinolines, allows them to insert between DNA base pairs, a mechanism that contributes to their anticancer activity. nih.gov This mode of action, established for structurally similar heterocyclic compounds, represents a potential mechanism for the cytotoxic activity of 8-aminoquinoline derivatives.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is a constitutively active enzyme that is frequently overexpressed in cancer cells, where it plays a role in regulating cell growth, proliferation, and survival. nih.govmdpi.com Its involvement in virtually all hallmarks of cancer makes it a significant target for therapeutic intervention. nih.govmdpi.com Consequently, a wide array of CK2 inhibitors has been developed. nih.gov

While specific inhibition by this compound is not detailed, various heterocyclic compounds have been identified as potent CK2 inhibitors. drugbank.com For example, [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA) is a novel and specific ATP/GTP site-directed inhibitor of CK2. drugbank.com The development of such inhibitors, including those with quinoline-like scaffolds, demonstrates that targeting CK2 is a viable strategy for cancer treatment. nih.govrcsb.org The anti-proliferative action of CK2 inhibitors can be mediated by stabilizing proteins that disrupt the cell cycle, thereby suppressing the growth of cancer cells. nih.gov

Neuroprotective and Antioxidant Properties

Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidants, is implicated in the pathogenesis of neurodegenerative diseases. mdpi.combohrium.comnih.gov The brain is particularly susceptible to damage from reactive oxygen species (ROS). bohrium.comnih.gov Quinoline derivatives have emerged as a promising class of compounds with both antioxidant and neuroprotective potential. bohrium.comnih.gov

Derivatives of 8-aminoquinoline have been specifically designed and synthesized to leverage these properties. One strategy involves linking the 8-aminoquinoline scaffold, which acts as a metal chelator, to natural antioxidants like caffeic acid and ferulic acid. mdpi.com These hybrid molecules exhibit potent ROS-scavenging capabilities and can chelate metal ions like copper that are involved in ROS generation. mdpi.com

In vitro studies have confirmed the cytoprotective effects of these derivatives. For instance, certain 8-quinoline-N-substituted compounds were shown to reduce the generation of intracellular ROS in photoreceptor-like cells, protecting them from oxidative stress-mediated cell death. mdpi.com Similarly, 8-aminoquinoline–uracil copper complexes demonstrated neuroprotective effects in a hydrogen peroxide-induced model using human neuroblastoma SH-SY5Y cells. acs.org These complexes were found to restore cell survival, reduce apoptosis, and preserve mitochondrial function. acs.org

The antioxidant mechanism of quinoline derivatives involves their ability to donate a hydrogen atom or a single electron, which neutralizes free radicals. nih.gov Computational and in vitro studies have shown that some derivatives are more efficient antioxidants than the reference compound Trolox. nih.gov

Table 1: Antioxidant and Neuroprotective Activity of 8-Aminoquinoline Derivatives

| Compound/Derivative Class | Model/Assay | Finding | Mechanism of Action |

| 8-Quinoline-N-substituted derivatives (with caffeic acid) | DPPH radical scavenging assay | Good antioxidant activity with high percentage of radical scavenging. mdpi.com | Radical Scavenging, Copper Chelation. mdpi.com |

| 8-Quinoline-N-substituted derivatives | H₂O₂-induced oxidative stress in 661W photoreceptor-like cells | Showed cytoprotective effects and reduced ROS generation. mdpi.com | Reduction of intracellular ROS. mdpi.com |

| 8-Aminoquinoline–uracil copper complexes | H₂O₂-induced damage in SH-SY5Y neuroblastoma cells | Restored cell survival, alleviated apoptosis, maintained antioxidant defense. acs.org | Upregulation of SIRT1/3-FOXO3a signaling pathway. acs.org |

| Computationally screened quinoline derivatives | Theoretical calculations (Ionization potential, bond dissociation energies) | Identified as promising antioxidants, more efficient than Trolox. nih.gov | Hydrogen atom transfer, single electron transfer. nih.gov |

Attenuation of Oxidative Damage in Preclinical Neuronal Models

The 8-aminoquinoline (8AQ) scaffold is a key pharmacophore in the development of neuroprotective agents due to its ability to counteract oxidative damage, a major contributor to neurodegenerative diseases. acs.orgnih.gov Studies on preclinical neuronal models, such as hydrogen peroxide-induced human neuroblastoma SH-SY5Y cells, have demonstrated the neuroprotective effects of 8-aminoquinoline derivatives. nih.govelsevierpure.com

Specifically, two 8-aminoquinoline–uracil copper complexes, 8AQ–Cu–5Iu and 8AQ–Cu–5Nu, have shown significant capabilities in mitigating neuronal damage. nih.gov These complexes have been observed to restore cell survival, reduce apoptotic processes, and preserve mitochondrial function in the face of oxidative stress. acs.orgnih.govelsevierpure.com The mechanism behind this protection involves the enhancement of the cell's own antioxidant defense systems. acs.orgnih.gov While direct studies on this compound are limited, the broader research into 8-aminoquinoline derivatives suggests a strong potential for this compound class in protecting neuronal cells from oxidative damage. acs.org

Modulation of the SIRT1/3-FOXO3a Signaling Pathway

A key molecular mechanism underlying the neuroprotective effects of 8-aminoquinoline derivatives is the modulation of the SIRT1/3-FOXO3a signaling pathway. acs.orgnih.gov Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3) are proteins that play a crucial role in cellular stress resistance and longevity. FOXO3a is a transcription factor that, when activated, can promote the expression of genes involved in antioxidant defense and cell survival. nih.gov

Research has shown that 8-aminoquinoline-based metal complexes can upregulate the SIRT1/3-FOXO3a signaling pathway. acs.orgnih.govelsevierpure.com This upregulation leads to a cascade of beneficial effects within neuronal cells, including the mitigation of apoptosis, activation of the antioxidant enzyme SOD2, improvement of mitochondrial function, and increased expression of anti-apoptotic proteins. nih.gov In silico molecular docking studies further support these findings, suggesting that synthetic 8-aminoquinoline compounds can act as SIRT1 activators. acs.orgnih.govelsevierpure.com The anti-malarial drug 8-aminoquinoline has been noted for its robust biological activity in improving neuronal mitochondrial function through this very pathway. researchgate.net

Role in Metal Ion Homeostasis in Neurodegenerative Disease Models

Imbalances in metal ions, such as copper and zinc, are a significant factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. acs.orgnih.govnih.gov The 8-aminoquinoline scaffold possesses metal chelating properties, making it a promising candidate for therapies aimed at restoring metal ion homeostasis in the brain. acs.orgresearchgate.net

Derivatives of 8-aminoquinoline have been shown to act as ionophores for copper and zinc, helping to regulate the levels of these metals. acs.org For instance, clioquinol (B1669181) (PBT1) and PBT2, which are based on an 8-hydroxyquinoline (B1678124) scaffold, have demonstrated neuroprotective effects in animal models of cognitive impairment by acting as copper/zinc ionophores. acs.org Similarly, a copper-specific bis-8-aminoquinoline, PA1637, has shown memory-strengthening effects in mice. acs.org Another derivative, Cu-bis(aminoquinoline), effectively inhibits the production of reactive oxygen species (ROS) and improves memory deficits in an Aβ-injected mouse model. acs.org These findings highlight the potential of 8-aminoquinoline derivatives to address the metal-related aspects of neurodegeneration. acs.orgfrontiersin.org

Antiprotozoal Activities (e.g., against Leishmania and Trypanosoma parasites)

The 8-aminoquinoline class of compounds has a well-established history as antiprotozoal agents, most notably in the treatment of malaria. acs.orgnih.gov This activity extends to other protozoan parasites, including Leishmania and Trypanosoma species, which are responsible for leishmaniasis and Chagas disease, respectively. nih.govnih.govrsc.org

The 8-aminoquinoline derivative tafenoquine has demonstrated significant in vitro activity against various Leishmania species, with 50% inhibitory concentrations (IC50) ranging from 0.1 to 4.0 μM. nih.gov This efficacy was observed in both antimony-sensitive and resistant strains. nih.gov However, tafenoquine was found to be less active against intracellular Trypanosoma cruzi amastigotes, with an IC50 of 21.9 μM. nih.gov The development of 8-aminoquinoline analogs like sitamaquine (B1681683) for visceral leishmaniasis and NPC1161B for both leishmaniasis and malaria underscores the ongoing efforts to harness the antiprotozoal potential of this chemical family. nih.gov

Other Investigated Biological Activities: Aromatase Inhibition

Beyond their neuroprotective and antiprotozoal effects, 8-aminoquinoline derivatives have been investigated for other biological activities, including aromatase inhibition. Aromatase is a key enzyme in the synthesis of estrogens and is a target for the treatment of estrogen-dependent cancers, such as breast cancer. nih.govnih.gov

Studies on metal complexes of 8-hydroxyquinoline (a related quinoline derivative) and uracil have identified certain copper complexes as novel aromatase inhibitors. nih.govnih.gov Specifically, the complexes 8HQ–Cu–5Nu and 8HQ–Cu–5Iu exhibited aromatase inhibitory effects with IC50 values of 0.30 and 1.7 μM, respectively. nih.gov These findings suggest that the 8-quinoline scaffold can be a foundation for developing agents that target estrogen-related diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of 8-Aminoquinoline Derivatives

The biological activity of 8-aminoquinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications to the 8-aminoquinoline core influence its therapeutic effects. nih.govnih.gov

For antimalarial activity, the presence of a 6-methoxy group has been shown to enhance efficacy. who.int Modifications at other positions on the quinoline ring can lead to a loss of activity. who.int In the context of neuroprotection, the addition of uracil ligands to 8-aminoquinoline-copper complexes was found to be essential for effective binding to SIRT1. acs.orgnih.gov SAR studies are crucial for optimizing the properties of 8-aminoquinoline derivatives, aiming to enhance their desired biological activities while minimizing potential toxicity. nih.govnih.govnih.gov

Interactive Data Tables

Table 1: Antiprotozoal Activity of Tafenoquine

| Parasite | IC50 (μM) |

|---|---|

| Leishmania species | 0.1 - 4.0 |

Table 2: Aromatase Inhibition by 8-Hydroxyquinoline Copper Complexes

| Compound | IC50 (μM) |

|---|---|

| 8HQ–Cu–5Nu | 0.30 |

Computational and Theoretical Investigations of 8 Aminoquinoline 6 Carboxylic Acid and Analogs

Quantum Chemical Studies and Exploration of Energy Landscapes

Quantum chemical studies are pivotal in understanding the molecular properties and reactivity of 8-aminoquinoline-6-carboxylic acid and its analogs. These computational methods allow for the exploration of energy landscapes, providing insights into the stability of different conformations and the feasibility of various reaction pathways.

For instance, studies on 8-aminoquinoline (B160924) (8AQ), a core component of many medicinal molecules, have utilized quantum chemical calculations to investigate its redox properties. charge-transfer.pl These calculations, often performed in conjunction with experimental techniques like cyclic voltammetry, help in identifying different oxidation pathways at varying pH levels. charge-transfer.pl At low pH, 8AQ can exist in two hydrogenated tautomeric forms with very similar energies, a finding supported by the remarkable similarity between calculated and experimental UV-Vis spectra. charge-transfer.pl

The exploration of energy landscapes for possible oxidation and reduction reactions of 8AQ has significantly advanced the understanding of its electrochemical behavior. chemrxiv.org Such studies indicate that the oxidation pathway of 8AQ is highly dependent on the pH of the solution, whereas reduction tends to follow a single pathway. chemrxiv.org

Furthermore, quantum chemical methods are employed to study the properties of related amino acids. For example, investigations into small branched-chain amino acids in aqueous solutions use methods like B3LYP hybrid version of DFT for geometry optimization and vibrational analysis of neutral molecules, cations, and anions in both canonical and zwitterionic forms. nih.gov These calculations provide valuable molecular descriptors such as dipole moment, quadrupole moment, and polarizability. nih.gov

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation and Rationalization

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms and rationalizing the observed chemical behavior of 8-aminoquinoline derivatives. DFT calculations can provide detailed insights into the electronic structure and energetics of molecules, transition states, and intermediates.

In the context of the biological activity of 8-aminoquinolines, DFT calculations have been instrumental. For example, they have been used to propose a mechanism for how these compounds can cause hemotoxicity by oxidizing hemoglobin to methemoglobin. nih.gov These calculations suggest that certain metabolites, like 5-hydroxyprimaquine, can donate an electron to molecular oxygen, facilitating its conversion to hydrogen peroxide and leading to the oxidation of iron in hemoglobin. nih.gov This mechanistic understanding is crucial for designing less toxic antimalarial drugs. nih.gov

DFT calculations are also employed to understand the bonding mechanisms of related quinoline (B57606) derivatives. For instance, studies on the adsorption of 8-hydroxyquinoline (B1678124) and its derivatives on aluminum surfaces use DFT to characterize different adsorption modes. rsc.org These calculations reveal strong electronic transfer from the aluminum substrate to the adsorbate, indicating the formation of covalent bonds. rsc.org

The combination of DFT with experimental data is particularly powerful. Modeling studies on antimalarial agents have utilized the DFT-B3LYP method with the 6-31G basis set to calculate quantum chemical descriptors, which represent the electronic properties of the molecular structures. researchgate.net These descriptors are then used in developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how this compound and its analogs interact with biological targets at a molecular level.

The analysis of ligand-protein interactions reveals the specific forces that govern the binding, such as hydrogen bonds, hydrophobic interactions, and ionic interactions. researchgate.net These insights are critical for the rational design of more potent and selective drugs. nih.gov The process typically involves preparing the protein structure and then using a docking module, such as Glide, to study the interactions between the ligand and the enzyme's active site. researchgate.net

While specific molecular docking studies of this compound with the protein 8DQT for hypertension treatment are not detailed in the provided results, the general principles of ligand-protein interaction analysis are applicable. Such studies would involve docking the compound into the binding site of 8DQT to predict its binding mode and affinity. The analysis would focus on identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. This information would be invaluable for understanding its potential as an antihypertensive agent and for guiding the design of more effective analogs.

Molecular docking studies have provided significant insights into the interactions of 8-aminoquinoline derivatives with various enzyme active sites.

SIRT1: In silico molecular docking has been used to investigate the interaction of 8-aminoquinoline-based metal complexes with sirtuin 1 (SIRT1), a protein involved in cellular processes like aging and metabolism. acs.org These studies revealed that the complexes bind to SIRT1 through hydrogen bonds, π-type interactions, and halogen interactions. acs.org The uracil (B121893) ligands attached to the 8-aminoquinoline scaffold were found to be crucial for effective binding to the SIRT1 protein. acs.org

P. falciparum Dihydrofolate Reductase-Thymidylate Synthase (pf-DHFR-TS): Molecular docking has been employed to understand the binding modes of hybrid 4-aminoquinoline (B48711) derivatives with both the wild-type and quadruple mutant forms of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase, a key target for antimalarial drugs. researchgate.net These studies help in predicting how the compounds interact with the active site of the enzyme, providing a basis for designing more effective antimalarial agents. researchgate.net

Protein Kinase CK2: Although specific docking studies with this compound and Protein Kinase CK2 are not detailed, the general methodology is relevant. Docking would be used to predict the binding orientation and affinity of the compound within the ATP-binding pocket of the kinase. The analysis would focus on interactions with key residues, similar to how modeling of 8-hydroxy-quinoline 7-carboxylic acid derivatives with Pim-1 kinase indicated interactions with Asp186 and Lys67 residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. walisongo.ac.id This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological activity. nih.govresearchgate.net

QSAR models are developed by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties. researchgate.net These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netnih.gov The predictive power of a QSAR model is assessed through various validation techniques, including leave-one-out (LOO) cross-validation and external validation. researchgate.net

For instance, 3D-QSAR studies have been performed on hybrid 4-aminoquinoline derivatives as antimalarial agents. researchgate.net In these studies, quantum chemical descriptors were calculated using the DFT-B3LYP method, while lipophilic and steric descriptors were calculated using the MM2 method. researchgate.net The resulting QSAR model, developed using MLR, showed high predictive capability. researchgate.net Similarly, QSAR analysis of 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial compounds involved the use of descriptors such as dipole moment, atomic net charge, and energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO). walisongo.ac.id

Spectroelectrochemical Properties and Redox Pathway Analysis

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of molecules as they undergo oxidation or reduction. This approach provides detailed information about the redox pathways and the intermediates formed during electron transfer reactions.

The redox properties of 8-aminoquinoline (8AQ), a fundamental building block for many drugs, have been investigated using a combination of cyclic voltammetry, spectroelectrochemical measurements, and quantum chemical calculations. charge-transfer.plchemrxiv.org These studies have shown that the oxidation pathway of 8AQ is strongly dependent on the pH of the solution. chemrxiv.org By comparing experimental UV-Vis spectra with those calculated using quantum chemical methods, researchers have been able to identify the different species involved in the redox reactions. charge-transfer.pl

For the reduction processes of 8AQ, it was found that they occur at relatively low potentials and the mechanism appears to be consistent across the investigated pH range. charge-transfer.pl The combination of experimental and computational data allowed for the identification of the most likely products out of several possibilities. charge-transfer.pl These investigations are crucial for understanding the redox stability of drugs based on the 8-aminoquinoline scaffold within the human body. chemrxiv.org The findings suggest that while reduction reactions of these drugs are unlikely under physiological conditions, oxidation reactions might occur, potentially mediated by enzymes. charge-transfer.pl

Applications in Analytical Chemistry and Sensor Development

Development of Chemosensors and Fluorescent Probes

Derivatives of 8-aminoquinoline (B160924) are foundational in creating fluorescent chemosensors. researchgate.net These sensors operate through mechanisms like internal charge transfer (ICT), with the 8-aminoquinoline moiety serving as the recognition and signaling unit. nih.gov The design of these molecular probes is an active area of research, aiming to enhance their sensitivity, selectivity, and applicability in various biological and environmental samples. researchgate.net The general principle involves the 8-aminoquinoline nitrogen atoms' lone pair of electrons coordinating with a metal ion, which alters the electronic properties of the molecule and leads to a detectable change in its fluorescence emission. nih.gov

The 8-aminoquinoline framework has proven effective in detecting a range of metal ions. While it is a common fluorogenic chelator for zinc (Zn(II)), its derivatives have also been engineered to detect other cations such as copper (Cu(II)), cadmium (Cd(II)), mercury (Hg(II)), and aluminum (Al(III)). nih.gov

Zinc (II) Detection: 8-aminoquinoline and its amido-derivatives are among the most popular fluorescent probes for Zn(II) due to their high affinity, good stability, and cell membrane permeability. nih.gov Upon binding Zn(II), these sensors typically exhibit a significant enhancement in fluorescence intensity, a "turn-on" response. nih.gov However, a common challenge is differentiating Zn(II) from competing metal ions with similar electronic configurations, particularly Cd(II) and Cu(II). nih.gov For instance, a chemosensor based on 8-aminoquinoline bearing a benzimidazole (B57391) moiety was designed for high selectivity towards Zn(II), showing a distinct green fluorescence emission upon binding. This sensor could effectively distinguish Zn(II) from Cd(II) and Hg(II), with a low detection limit of 0.176 µM. nih.gov

Copper (II) and Cadmium (II) Detection: While often considered interferences in Zn(II) sensing, specific ligands based on the 8-aminoquinoline structure have been developed for the selective detection of Cu(II). nih.govresearchgate.net For example, specially designed bis(8-aminoquinoline) ligands have shown a high affinity and specificity for chelating Cu(II) over Zn(II). researchgate.net Some derivatives have also been noted for their potential as fluorimetric agents for the quantitative determination of Cu(II). ciac.jl.cnsciengine.com Cadmium(II) is frequently a competing ion in Zn(II) sensor development, and many studies report the level of interference from Cd(II) as a measure of the sensor's selectivity. researchgate.netnih.gov

The table below summarizes the performance of several 8-aminoquinoline-based fluorescent probes for metal ion detection, as reported in various research studies.

| Probe Name/Derivative | Target Ion(s) | Binding Mode (Probe:Metal) | Major Interfering Ions | Detection Limit (M) |

| PMQA | Zn(II) | 2:1 | Cd(II), Co(II), Cu(II) | 8.85 x 10⁻⁸ |

| L1 (benzimidazole derivative) | Zn(II) | 1:1 | - | 1.76 x 10⁻⁷ nih.gov |

| QLNPY | Zn(II) | Not specified | Cu(II) | 3.8 x 10⁻⁸ |

| QA | Zn(II) | 1:1 | Hg(II), Cu(II) | 3.36 x 10⁻⁸ |

| HAQT | Zn(II) | 1:1 | Ni(II), Cu(II) | 2.56 x 10⁻⁸ |

This table is generated based on data from a systematic literature review on 8-amidoquinoline derivatives. researchgate.net

The rational design of ligands is crucial for improving the performance of 8-aminoquinoline-based sensors. aosis.co.za Modifications to the core structure are made to enhance metal ion selectivity, increase binding affinity, and improve properties like water solubility and cell permeability. nih.gov

A common strategy involves introducing carboxamide groups to create 8-amidoquinoline derivatives. This modification has been widely adopted to improve both sensitivity and selectivity for Zn(II). nih.gov Another approach is to create multidentate ligands by linking two or more 8-aminoquinoline units. For example, new bis(8-aminoquinoline) ligands linked at the C2 carbon have been synthesized. When the linker includes a one-atom amino group, the resulting compound is an excellent and highly selective chelator for Cu(II) ions over Zn(II). researchgate.net The nature of the linker significantly influences the affinity; ligands with a three-atom unit linking the N8 atoms also show a high affinity for Cu(II). researchgate.net

Furthermore, the introduction of different functional groups can fine-tune the sensor's properties. Attaching a 2-(2-hydroxyethoxy)-ethylamino group has been shown to increase the fluorescence signal, thereby enhancing detection efficiency. researchgate.net These strategic modifications help to create tailored ligands that can selectively bind to a specific metal ion even in the presence of other competing ions. researchgate.net

Utilization as Reagents in Metal Ion Detection and Separation Methodologies

Beyond fluorescent probes, 8-aminoquinoline derivatives serve as valuable reagents in various analytical methodologies for metal ion detection and separation. Their strong chelating ability makes them suitable for these applications. nih.govscispace.com

As detection reagents, they can be used in fluorimetric analysis for the quantitative determination of various metal ions, including gold(III), palladium(II), and chromium(VI), in addition to copper(II). ciac.jl.cnsciengine.com In these methods, the formation of a metal-ligand complex results in a measurable signal, allowing for precise quantification.

In the context of separation, these compounds can function as extracting agents. Bis(8-aminoquinoline) ligands have demonstrated the ability to efficiently extract Cu(II) ions from complex biological samples, such as metal-loaded amyloid plaques. researchgate.net This capability is significant for both analytical sample preparation and potential therapeutic applications where regulating metal homeostasis is desired. The specificity of these ligands allows for the selective removal of a target ion from a mixture of several different metal ions. researchgate.net Related compounds like 8-hydroxyquinoline (B1678124) are well-known reagents for the gravimetric analysis and solvent extraction of metal ions, highlighting the broad utility of the quinoline (B57606) scaffold in separation science. scispace.com

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing 8-aminoquinoline-6-carboxylic acid and its derivatives is a key area of future research. Traditional methods like the Gould-Jacob, Friedländer, and Skraup syntheses provide foundational routes to the quinoline (B57606) core. However, the focus is shifting towards more sustainable approaches.

Emerging methodologies that align with the principles of green chemistry are gaining traction. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the synthesis of related quinoline derivatives has been achieved with a 10-fold reduction in reaction time compared to conventional heating.

Photocatalytic C–H Activation: Visible-light-driven catalysis presents a green alternative for constructing the quinoline scaffold, potentially allowing for tandem carboxylation and amination steps at room temperature.

Biocatalytic Amination: The use of engineered enzymes, such as transaminases, offers a highly selective and environmentally friendly route to install the amino group onto the quinoline ring.

These innovative synthetic strategies aim to improve atom economy, reduce waste, and minimize energy consumption, making the production of this compound and its analogs more sustainable.

Advanced Biological Activity Profiling and Identification of Molecular Targets

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Future research will focus on a more detailed and comprehensive profiling of the biological activities of this compound and its derivatives.

A critical aspect of this research is the identification of specific molecular targets. The presence of both the amino and carboxylic acid functional groups enhances the molecule's ability to interact with various biological macromolecules. It is believed that the compound's mechanism of action can involve inhibiting specific enzymes or interacting with DNA. For example, derivatives of the closely related 8-hydroxyquinoline (B1678124) have been shown to act at early stages of viral lifecycles. mdpi.com

Advanced techniques in chemical biology and proteomics will be instrumental in elucidating the precise molecular targets and pathways modulated by these compounds. Understanding these interactions at a molecular level is crucial for optimizing their therapeutic potential and minimizing off-target effects.

Rational Design of Next-Generation Therapeutics Based on this compound Scaffold

The this compound scaffold serves as a valuable starting point for the rational design of new and improved therapeutic agents. mdpi.com By modifying the core structure and introducing various functional groups, researchers can fine-tune the compound's pharmacological properties. mdpi.com This approach, known as multi-target-directed ligand (MTDL) design, aims to create molecules that can simultaneously interact with multiple biological targets, which is particularly relevant for complex diseases like neurodegenerative disorders. nih.govnih.gov

For instance, researchers have designed and synthesized hybrid molecules that combine the 8-aminoquinoline scaffold with other bioactive moieties, such as natural antioxidants like ferulic and caffeic acids, to create compounds with enhanced properties. nih.gov The 8-aminoquinoline portion often acts as a chelating agent for metal ions, which can be beneficial in diseases associated with metal dysregulation. nih.gov

Computational modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools in this rational design process, helping to predict the biological activity of new derivatives before they are synthesized. mdpi.com This predictive capability accelerates the drug discovery process and reduces the need for extensive experimental screening. mdpi.com

Integration with Green Chemistry Principles and Sustainable Chemical Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis and application of this compound and its derivatives. researchgate.net This involves a holistic approach that considers the entire lifecycle of a chemical product, from the choice of starting materials to the final disposal. greenchemistry-toolkit.org

A key principle of green chemistry is the reduction of derivatives, which aims to minimize or avoid unnecessary steps in a synthetic sequence that often require additional reagents and generate waste. youtube.comgappeptides.com The development of one-pot reactions and tandem catalytic processes are examples of how this principle is being applied to quinoline synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-aminoquinoline-6-carboxylic acid, and how can its purity be validated?

- Answer : Synthesis typically begins with quinoline derivatives, proceeding through carboxylation and amination steps. For example, methyl 8-aminoquinoline-6-carboxylate (a related compound) is synthesized via multi-step reactions starting from quinoline precursors . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (e.g., 202.21 g/mol for the methyl ester derivative). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is critical for structural confirmation and detecting impurities .

Q. What are the primary biological activities of this compound, and how are these assessed in vitro?

- Answer : While direct data on this compound is limited, related 8-aminoquinolines (e.g., primaquine) are studied for antiparasitic activity. In vitro assays include:

- Hypnozoitocide activity : Liver-stage Plasmodium cultures (e.g., primary hepatocyte models) to assess latent malaria clearance .

- Cytotoxicity screening : HepG2 or HEK293 cell lines treated with varying concentrations (e.g., 1–100 µM) to determine IC₅₀ values .

- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance .

Q. What safety precautions are critical when handling 8-aminoquinoline derivatives in laboratory settings?

- Answer : Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (risk of toxic NOx/CO emissions upon decomposition) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be used as a directing group in C–H bond functionalization for amino acid synthesis?

- Answer : The 8-aminoquinoline moiety acts as a transient directing group in palladium-catalyzed β-arylation of carboxylic acids. Example protocol:

Substrate preparation : Couple 8-aminoquinoline to the target amino acid (e.g., phthaloyl-protected alanine) .

Arylation : React with aryl iodides (1.2 eq) using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 eq), and DMF at 100°C for 12–24 hours.

Directing group removal : Hydrolyze with 6N HCl (reflux, 4 hours) to yield nonnatural α-amino acids. Monitor regioselectivity via X-ray crystallography or NOE NMR .

Q. How can researchers resolve contradictions in pharmacokinetic data for 8-aminoquinoline derivatives (e.g., bioavailability vs. toxicity)?

- Answer : Address discrepancies via:

- Compartmental modeling : Fit plasma concentration-time curves to two-compartment models to distinguish distribution (Vd) and elimination (CL) parameters .

- Species-specific metabolism : Compare murine vs. human hepatocyte data to identify interspecies variations in CYP450-mediated oxidation .

- G6PD deficiency screening : Preclinical models (e.g., G6PD-knockout mice) to quantify hemolytic risk and adjust dosing regimens .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Answer : Stability studies should include:

- pH profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, analyzing degradation via LC-MS. Acidic conditions (pH <3) often hydrolyze ester derivatives .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition onset (e.g., >145°C for methyl ester derivatives) .

- Lyophilization : For long-term storage, lyophilize aqueous solutions (pH 7.4) and store under argon to prevent oxidation .

Contradiction Analysis

Q. How to address conflicting reports on the hemolytic toxicity of 8-aminoquinoline derivatives?

- Answer : Variability arises from differences in:

- G6PD status : Use whole-blood assays from G6PD-deficient donors (e.g., Mediterranean or African variants) to quantify hemolysis (e.g., % hemoglobin release) .

- Dose-response relationships : Compare EC₅₀ values across studies; discrepancies may stem from metabolite profiling (e.g., hydroxylated vs. carboxylated metabolites) .

- Species-specific toxicity : Validate findings in humanized mouse models expressing human CYP2D6, critical for primaquine activation .

Methodological Tables

Table 1 : Key Physicochemical Properties of Methyl 8-Aminoquinoline-6-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Melting Point | 65–145°C (decomposes) |

| Stability | Sensitive to light/moisture |

Table 2 : In Vitro Toxicity Screening Protocol

| Parameter | Protocol Details |

|---|---|

| Cell Line | HepG2 (ATCC HB-8065) |

| Incubation Time | 48 hours |

| Concentration Range | 0.1–100 µM |

| Endpoint Assay | MTT reduction (570 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.